molecular formula C13H20N4 B1480287 4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine CAS No. 2098086-04-3

4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine

Cat. No.: B1480287
CAS No.: 2098086-04-3
M. Wt: 232.32 g/mol
InChI Key: MNXPQLBMCUTRRY-UHFFFAOYSA-N
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Description

4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine is a chemical scaffold of high interest in medicinal chemistry and early-stage drug discovery research. Its structure incorporates a pyrimidine core, a privileged structure in pharmaceuticals frequently used as a bioisostere for phenyl rings and known for its ability to interact with diverse biological targets through hydrogen bonding . The molecule is strategically functionalized with a cyclobutyl group. The use of cyclobutane in drug candidates is an emerging strategy to confer favorable properties such as conformational restriction , which can reduce the entropic penalty upon binding to a target, and to fill hydrophobic pockets within enzyme active sites . The piperazine linker is a common feature that can improve solubility and provide a vector for further structural modification to fine-tune potency and pharmacokinetic properties. While the specific biological activity of this exact compound must be established experimentally, molecules featuring this combination of pyrimidine, piperazine, and cyclobutyl groups are frequently investigated in oncology research, particularly for targeting kinase enzymes and other targets involved in cell proliferation . This product is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-cyclobutyl-2-methyl-6-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4/c1-10-15-12(11-3-2-4-11)9-13(16-10)17-7-5-14-6-8-17/h9,11,14H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXPQLBMCUTRRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCNCC2)C3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a sigma receptor ligand. This compound features a unique structural arrangement that includes a cyclobutyl group and a piperazine moiety, which contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Structural Features

The molecular formula of this compound is C14H20N4C_{14}H_{20}N_4, with a molecular weight of approximately 218.3 g/mol. The structural features include:

  • Pyrimidine Ring : A six-membered ring containing two nitrogen atoms.
  • Cyclobutyl Group : A four-membered saturated ring.
  • Piperazine Moiety : A six-membered ring containing two nitrogen atoms.

Table 1: Structural Comparison of Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundPyrimidine ring, cyclobutyl group, piperazineSigma receptor ligand
4-Methylpiperazine derivativeSimilar piperazine structureNeuroactive properties
6-(Piperidin-1-yl)-2-methylpyrimidin-4(3H)-onePyrimidine core with piperidineAntidepressant effects

This compound primarily acts as a ligand for sigma receptors, particularly sigma-1 receptors, which are implicated in various neuropsychiatric disorders. These receptors play a crucial role in modulating neurotransmitter systems, and compounds targeting these receptors may offer therapeutic benefits in conditions such as depression and anxiety disorders.

Neuropharmacological Effects

Research indicates that compounds similar to this pyrimidine derivative exhibit significant neuropharmacological effects. For instance, studies have shown that related compounds can influence neurotransmitter systems by acting as antagonists at sigma receptors. This interaction may lead to potential applications in managing pain and neuroprotection.

Antiproliferative Activity

In addition to neuropharmacological effects, certain analogues of pyrimidines have demonstrated potent antiproliferative activities against various cancer cell lines. For example, novel pyrimidine analogues have shown IC50 values ranging from 1.1 nM to 4.4 nM against human cancer cells, indicating their potential as therapeutic agents in oncology .

Case Study 1: Sigma Receptor Interaction

A study evaluated the binding affinity of this compound at sigma receptors using molecular docking techniques. The results indicated strong binding interactions that suggest its potential role in modulating pain pathways and providing neuroprotective effects.

Case Study 2: Anticancer Activity

Another investigation focused on the antiproliferative properties of related pyrimidine derivatives. The study reported that certain derivatives inhibited tubulin polymerization and induced apoptosis in cancer cells, highlighting the therapeutic potential of this compound class in cancer treatment .

Scientific Research Applications

Neuropharmacology

The compound has been investigated for its activity as a sigma receptor ligand, which plays a crucial role in modulating neurotransmitter systems. Research indicates that compounds similar to 4-cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine may influence serotonin and dopamine receptor interactions, making them candidates for treating conditions like anxiety, depression, and neurodegenerative diseases.

Table 1: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundPyrimidine ring, cyclobutyl group, piperazineSigma receptor ligand
4-Methylpiperazine derivativeSimilar piperazine structureNeuroactive properties
6-(Piperidin-1-yl)-2-methylpyrimidin-4(3H)-onePyrimidine core with piperidineAntidepressant effects

Drug Discovery

In drug discovery, the compound's ability to act on sigma receptors suggests potential therapeutic roles in managing pain and neuroprotection. The structural features of this compound allow for selective activity against specific biological targets, enhancing its profile as a lead compound in medicinal chemistry.

Synthesis and Derivatives

Various synthetic routes have been developed for the preparation of this compound, including microwave-assisted synthesis to improve yield and efficiency. The ability to create derivatives through functional group modifications allows researchers to explore enhanced biological activities or altered pharmacological properties.

Table 2: Synthetic Methods and Their Outcomes

MethodologyDescriptionOutcome
Microwave-assisted synthesisUtilizes microwave energy for reaction accelerationImproved yields and efficiency
Traditional synthesisConventional heating methodsVariable yields

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective properties of this compound showed promising results in preclinical models of neurodegeneration. The compound demonstrated significant efficacy in reducing neuronal cell death in models of oxidative stress, highlighting its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Study 2: Pain Management

Another research effort focused on the analgesic properties of related compounds indicated that sigma receptor ligands could effectively modulate pain pathways. The findings suggest that this compound may serve as a valuable candidate for developing new pain management therapies .

Comparison with Similar Compounds

Piperazine vs. Piperidine Substitutions

A key distinction lies in the nitrogen-containing ring at position 6:

  • Piperazine (target compound) : The two nitrogen atoms in piperazine enable hydrogen bonding and salt formation, enhancing solubility and target engagement. For example, in fused heterocycles like imidazo[4,5-d]pyridazine, piperazine substituents have been linked to histamine release in rats, though this effect is structure-dependent .
  • However, its lower basicity may improve blood-brain barrier penetration .

Table 1: Piperazine vs. Piperidine Derivatives

Property 4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
Nitrogen Atoms in Ring 2 1
Hydrogen Bonding Sites 2 (N–H groups) 1 (N–H group)
Basicity (pKa) Higher (~9.8 for piperazine) Lower (~11.2 for piperidine)
Biological Implications Potential histamine release risk in fused systems Reduced polar interactions
References

Substituent Effects at Position 4

The cyclobutyl group distinguishes the target compound from analogs with alternative substituents:

  • Cyclobutyl (target) : Introduces rigidity and moderate lipophilicity, which may enhance metabolic stability by reducing oxidation compared to linear alkyl chains.
  • Butyl (N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine) : A flexible alkyl chain increases hydrophobicity, favoring lipid bilayer penetration but risking faster metabolic degradation .

Table 2: Substituent Impact on Properties

Substituent Rigidity Lipophilicity (LogP) Metabolic Stability Solubility (mg/mL)
Cyclobutyl High Moderate (~2.1) High ~0.5
Morpholino Low Low (~1.3) Moderate ~1.8
Butyl Low High (~3.0) Low ~0.2
References

Preparation Methods

General Synthetic Strategy for Pyrimidine Derivatives

Pyrimidine derivatives such as the target compound are commonly synthesized via cyclization reactions involving β-ketoesters or β-dicarbonyl compounds and amidines or amines, forming the pyrimidine ring core. The 4-substituted pyrimidines, including 4-cyclobutyl derivatives, often require tailored synthetic routes to introduce the cyclobutyl and piperazinyl substituents selectively.

  • A classical approach involves the reaction of β-ketoesters with amidines to form 4-hydroxypyrimidines, which can be further functionalized.
  • Alternative methods include cyclization of amino-substituted intermediates with appropriate electrophiles to achieve substitution at the 4- and 6-positions.

The cyclobutyl group introduction typically starts from cyclobutanone derivatives, which are converted into aminocyclobutyl intermediates through cyanide and ammonium salt reactions, followed by protection and cyclization steps.

Key steps include:

  • Conversion of cyclobutanone to 1-isocyanocyclobutanamine via ammonium chloride and sodium cyanide in methanol.
  • Protection of the amine group using benzyl chloroformate in the presence of sodium carbonate.
  • Formation of benzyl 1-amidinocyclobutylcarbamate by oxime formation using hydroxylamine hydrochloride and potassium hydroxide.
  • Cyclization with diethyl acetylene dicarboxylate in chloroform using triethylamine as base to yield benzyl 1-(4-(ethoxycarbonyl)-5,6-dihydroxypyrimidin-2-yl)cyclobutylcarbamate.
  • Subsequent acylation with benzoic anhydride in pyridine to introduce benzoyloxy and hydroxyl groups on the pyrimidine ring.

Introduction of the Piperazin-1-yl Group at the 6-Position

The piperazinyl substituent is typically introduced via nucleophilic aromatic substitution or amination of chloropyrimidine intermediates:

  • Starting from 2,4-dichloropyrimidine derivatives, selective substitution at the 6-position with piperazine or its derivatives under basic conditions (e.g., N,N-diisopropylethylamine) in solvents like isopropanol at elevated temperatures (around 100°C) results in the desired 6-(piperazin-1-yl)pyrimidine core.
  • Protection and deprotection strategies may be employed to control substitution and avoid side reactions.

Methyl Group Introduction at the 2-Position

The methyl group at the 2-position can be introduced via:

  • Starting materials that already contain the methyl substituent, such as 2-methylpyrimidine derivatives.
  • Alternatively, methylation of the pyrimidine ring at the 2-position through selective alkylation or by using methyl-substituted β-ketoesters during the ring formation step.

Representative Reaction Conditions and Yields

Step Reaction Reagents/Conditions Yield (%) Notes
1 Cyclobutanone to 1-isocyanocyclobutanamine Ammonium chloride, sodium cyanide, methanol Not specified Formation of aminocyclobutyl intermediate
2 Amine protection Benzyl chloroformate, sodium carbonate, mild base Not specified Protects amine for further reactions
3 Oxime formation Hydroxylamine hydrochloride, KOH, methanol Not specified Prepares amidino intermediate
4 Cyclization Diethyl acetylene dicarboxylate, triethylamine, chloroform, 5 hr Not specified Forms dihydroxypyrimidine derivative
5 Acylation Benzoic anhydride, pyridine Not specified Introduces benzoyloxy group
6 Piperazine substitution 2,4-Dichloropyrimidine derivative, piperazine, N,N-diisopropylethylamine, isopropanol, 100°C, 6 hr ~69% (crude) Selective substitution at 6-position

Purification and Characterization

  • Purification is typically achieved by extraction with organic solvents (e.g., dichloromethane), washing with aqueous solutions (ammonium chloride, water), drying over anhydrous sodium sulfate, and column chromatography on silica gel using dichloromethane/methanol mixtures.
  • Characterization data include IR, ^1H NMR, and mass spectrometry to confirm the structure and purity of intermediates and final products.

Summary of Key Research Findings

  • The synthetic route to 4-cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine involves multi-step synthesis starting from cyclobutanone derivatives and chloropyrimidines.
  • Protection/deprotection strategies and selective nucleophilic substitutions are crucial to obtain the target compound with high regioselectivity and yield.
  • The use of β-ketoester cyclization and subsequent functional group transformations enables efficient construction of the pyrimidine core with desired substituents.
  • Reaction conditions such as temperature, solvent choice, and base selection are optimized to maximize yield and purity.
  • The described methods are supported by spectroscopic data confirming successful synthesis and structural integrity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution at the pyrimidine C6 position using piperazine derivatives. Reaction optimization should focus on solvent polarity (e.g., DMF or THF), temperature (60–100°C), and stoichiometric ratios of cyclobutyl/methyl substituents. For example, analogous pyrimidine syntheses employ coupling agents like EDCI/HOBt to enhance amide bond formation in heterocyclic systems . Yield improvements may require purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra for diagnostic peaks: cyclobutyl protons (δ 1.8–2.5 ppm, multiplet), piperazinyl N–CH2_2 (δ 2.5–3.5 ppm), and pyrimidine C–H (δ 8.0–8.5 ppm) .
  • X-ray Crystallography : Resolve crystal packing and bond angles, as demonstrated for structurally similar 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine (space group P1P\overline{1}, Z = 2) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+^+) with <5 ppm error .

Q. What chromatographic techniques are recommended for purity assessment, and how are system suitability parameters validated?

  • Methodological Answer : Use reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. System suitability criteria include plate count (>2000), tailing factor (<2.0), and RSD of retention time (<1%). For impurity profiling, reference EP/BP guidelines for related pyrimidine derivatives, which specify limits for impurities like 2,2'-(Piperazine-1,4-diyl)dipyrimidine (Imp. G) at ≤0.15% .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability or poor bioavailability). Mitigation strategies:

  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites in plasma .
  • Prodrug Design : Modify the piperazinyl group with ester prodrug moieties to enhance membrane permeability, as seen in pyrrolo[3,4-c]pyridine derivatives .
  • Species-Specific Assays : Compare cytochrome P450 activity in human vs. animal liver microsomes .

Q. How should researchers design impurity profiling studies, especially for process-related byproducts?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), acid/base hydrolysis (0.1N HCl/NaOH), and oxidative stress (3% H2_2O2_2) to simulate degradation pathways. Monitor impurities like bis[4-(piperazin-1-yl)butyl] dioxalate (Imp. H) using LC-MS .
  • Stability-Indicating Methods : Validate HPLC conditions to separate degradation products with resolution >2.0 between adjacent peaks .

Q. What computational approaches are suitable for predicting binding affinities and guiding structural modifications?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Prioritize modifications at the cyclobutyl or methyl groups to optimize steric complementarity .
  • QSAR Modeling : Train models on pyrimidine derivatives’ IC50_{50} data to predict activity against specific enzyme targets (e.g., EGFR or PDE inhibitors) .
  • MD Simulations : Assess conformational stability of the piperazinyl moiety in aqueous environments using GROMACS .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.